molecular formula C15H18FNO4 B6661808 3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid

3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid

Cat. No.: B6661808
M. Wt: 295.31 g/mol
InChI Key: RORMYUHJUAMGSJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid is a fluorinated aromatic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of fluorine in the molecule enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of a fluorinated benzaldehyde with an amine derivative, followed by further functionalization to introduce the oxolane ring and the carboxylic acid group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and in-line monitoring systems helps in maintaining consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds .

Scientific Research Applications

3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid is unique due to the presence of the oxolane ring, which imparts additional stability and potential biological activity. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications .

Properties

IUPAC Name

3-fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-9-2-4-11(21-9)5-7-14(18)17-13-6-3-10(15(19)20)8-12(13)16/h3,6,8-9,11H,2,4-5,7H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORMYUHJUAMGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CCC(=O)NC2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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